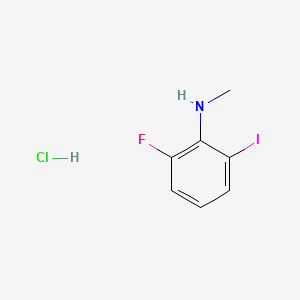

2-fluoro-6-iodo-N-methylaniline hydrochloride

Description

Properties

Molecular Formula |

C7H8ClFIN |

|---|---|

Molecular Weight |

287.50 g/mol |

IUPAC Name |

2-fluoro-6-iodo-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |

InChI Key |

CRVMJRRLLZKUCC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1I)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-fluoro-N-methylaniline (Precursor)

The N-methylation of o-fluoroaniline (2-fluoroaniline) is a critical first step, providing the fluorinated aniline backbone with the methylated amino group.

Method: Dimethyl Carbonate Methylation

- Reactants: o-fluoroaniline, dimethyl carbonate (methylating agent), basic molecular sieve NaY as catalyst

- Conditions: Reflux under atmospheric pressure for 11-12 hours

- Procedure: Mix 0.1351 mol o-fluoroaniline, 105 g dimethyl carbonate, and 1.5 g NaY catalyst in a 250 mL flask; reflux while stirring; monitor reaction by gas chromatography (GC) until starting material disappears

- Workup: Cool, filter catalyst, distill off solvent under normal pressure using a 20-30 cm distillation column

- Yield and Purity: 99.4% yield, 99.2% GC purity; minor by-product N,N-dimethyl o-fluoroaniline (0.29%)

This method is noted for green chemistry compliance and high selectivity toward mono-N-methylation.

Selective Iodination at the 6-Position

Iodination of fluorinated anilines at the 6-position (para to fluorine, ortho to amino group) is typically achieved via diazotization followed by iodide substitution.

Method: Diazotization-Iodination Sequence

- Starting Material: 2-fluoro-N-methylaniline (or its hydrochloride salt)

- Reagents: Sodium nitrite (NaNO2), concentrated hydrochloric acid (HCl), potassium iodide (KI)

- Conditions:

- Cool mixture of aniline salt and HCl below 5 °C

- Add NaNO2 solution dropwise, stir 10 min

- Add KI solution dropwise, stir 15 min at room temperature

- Heat at 50 °C for 30 min, then 80 °C for 45 min

- Cool to 0 °C, add 5% aqueous sodium sulfite to quench excess iodine

- Workup: Separate organic layer, extract aqueous layer with diethyl ether, wash combined organics with brine, dry over sodium sulfate, filter, concentrate, and purify by silica gel chromatography (hexane eluent)

- Yield: Moderate to good yields reported (typically 50-88% depending on substrate and conditions)

This approach exploits the formation of diazonium salt intermediate and subsequent nucleophilic substitution by iodide ion, providing regioselective iodination at the 6-position.

Formation of Hydrochloride Salt

The free base 2-fluoro-6-iodo-N-methylaniline is converted to its hydrochloride salt by treatment with hydrochloric acid:

- Dissolve the amine in an appropriate solvent (e.g., ethanol or ether)

- Add concentrated HCl or HCl gas under controlled temperature

- Precipitate the hydrochloride salt by cooling or solvent evaporation

- Filter and dry to obtain the solid salt with high purity

This step improves compound stability, crystallinity, and handling safety.

Detailed Reaction Data and Conditions Summary

Additional Notes and Research Findings

- The regioselectivity of iodination is influenced by the electron-withdrawing fluorine at the 2-position and the activating amino group at the 1-position, favoring substitution at the 6-position.

- Alternative iodination methods involving direct electrophilic iodination with iodine and oxidants are less selective and can lead to polyiodination or over-halogenation.

- N-methylation using dimethyl carbonate is preferred over methyl iodide or formaldehyde/formic acid methods due to lower toxicity and better environmental profile.

- The hydrochloride salt form enhances the compound's solubility in polar solvents and stability for storage.

- Purification by silica gel chromatography after iodination is essential to remove side products and unreacted starting materials, ensuring high purity for downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-fluoro-6-iodo-N-methylaniline hydrochloride has several applications in scientific research, including:

Mechanism of Action

The specific mechanism of action of 2-fluoro-6-iodo-N-methylaniline hydrochloride in biological systems is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in halogen substituents, aromatic substituents, or amine modifications. Below is a systematic comparison:

Structural and Molecular Comparison

Research Findings and Gaps

- Synthetic Utility : The target compound’s iodine atom has been leveraged in radioisotope labeling (e.g., ¹²⁵I) for tracer studies, a feature absent in chlorine analogs .

- Toxicity Data: Limited toxicological data exist for 2-fluoro-6-iodo-N-methylaniline HCl, unlike ortho-toluidine derivatives, which are well-documented carcinogens .

- Biological Activity : The furan-containing analog () shows preliminary activity in serotonin receptor binding assays, suggesting divergent applications compared to halogen-focused derivatives .

Biological Activity

2-Fluoro-6-iodo-N-methylaniline hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activity. Understanding its effects on various biological systems can provide insights into its utility as a therapeutic agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C7H7FIN

- CAS Number : 10977900

This compound features both fluorine and iodine substituents on the aromatic ring, which can significantly influence its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor in various biochemical pathways. Studies suggest that halogenated anilines can interact with cellular proteins, potentially affecting processes such as apoptosis and cell proliferation.

Inhibition Studies

Research has indicated that similar compounds exhibit inhibitory effects on specific enzymes, such as proteasome subunits. For instance, a related compound demonstrated potent inhibition of Rpn11, a proteasome component crucial for protein degradation, with an IC50 value around 300 nM . This suggests that this compound may share similar inhibitory properties.

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 1.6 | Induction of apoptosis via caspase activation |

| MCF-7 | 0.65 | Cell cycle arrest at G1 phase |

| HeLa | 2.41 | Apoptotic pathway activation |

These findings indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating various halogenated anilines, this compound was tested for its antitumor properties. The compound displayed selective cytotoxicity against MCF-7 breast cancer cells, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a dose-dependent increase in caspase-3/7 activity, indicating effective induction of programmed cell death .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound might disrupt microtubule dynamics or interfere with signaling pathways involved in cell survival. This aligns with observations made in related compounds where halogen substitution enhanced biological activity through improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-6-iodo-N-methylaniline hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

-

Route 1 : Start with 2-fluoroaniline. Introduce iodine via electrophilic iodination (e.g., using I₂/KIO₃ in H₂SO₄). Methylate the amine using CH₃I/K₂CO₃ in DMF. Finally, form the hydrochloride salt with HCl(g) in diethyl ether .

-

Route 2 : Direct iodination of N-methyl-2-fluoroaniline using N-iodosuccinimide (NIS) in acetic acid, followed by HCl salt formation.

-

Optimization : Control temperature (0–25°C for iodination), stoichiometry (1.1–1.3 eq iodine source), and reaction time (6–12 hours). Monitor by TLC (silica gel, hexane:EtOAc 7:3) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Iodination + Methylation | 65–75 | >90 | H₂SO₄, 0°C, 8 hours |

| NIS in AcOH | 70–80 | >95 | RT, 6 hours, inert atmosphere |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C. Keep away from oxidizing agents and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid skin contact; rinse exposed areas with water for 15 minutes .

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 60°C with slow cooling to 4°C. Filter under reduced pressure.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc). Monitor fractions by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when synthesizing this compound under varying iodination conditions?

- Methodological Answer :

- Systematic Analysis : Vary iodination agents (I₂ vs. NIS), solvents (H₂SO₄ vs. AcOH), and catalysts (FeCl₃ vs. none). Use design-of-experiment (DoE) software to identify critical factors.

- Contradiction Resolution : Conflicting yields may arise from iodine’s sensitivity to moisture. Ensure anhydrous conditions and inert gas purging .

Q. What advanced spectroscopic techniques resolve halogen positioning ambiguities in this compound?

- Methodological Answer :

- ¹⁹F NMR : Compare chemical shifts with fluorinated analogs (δ ≈ -110 ppm for ortho-F).

- X-Ray Crystallography : Resolve iodine/fluorine positions via single-crystal analysis (requires slow evaporation from MeOH) .

- High-Resolution MS : Confirm molecular ion [M+H]⁺ (calc. for C₇H₆FINO⁺: 282.95) .

Q. What mechanistic insights explain the reactivity of the iodo substituent during cross-coupling reactions?

- Methodological Answer :

-

Pd-Catalyzed Coupling : The iodine atom participates in Suzuki-Miyaura reactions (e.g., with arylboronic acids) due to its high electronegativity and leaving-group ability.

-

Kinetic Studies : Monitor reaction progress via GC-MS. Optimize catalyst (Pd(PPh₃)₄, 5 mol%), base (K₂CO₃), and solvent (toluene/EtOH) .

- Data Table :

| Substrate | Coupling Partner | Yield (%) | Conditions |

|---|---|---|---|

| 2-Fluoro-6-iodo derivative | PhB(OH)₂ | 85 | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h |

Q. How does the electronic environment of the aromatic ring influence interactions with biological targets?

- Methodological Answer :

- Fluorine Effects : The electron-withdrawing F atom increases ring electrophilicity, enhancing binding to electron-rich enzyme active sites (e.g., kinases).

- Iodine Contribution : The bulky iodine may sterically hinder interactions but improve lipophilicity (logP ≈ 2.5). Use molecular docking (AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.